4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol
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Overview
Description
2H-1Benzopyrano[3,4-b]pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- is a complex organic compound with a unique structure that combines elements of benzopyran and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1Benzopyrano[3,4-b]pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2H-1Benzopyrano[3,4-b]pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2H-1Benzopyrano[3,4-b]pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1Benzopyrano[3,4-b]pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol |
InChI |
InChI=1S/C15H21NO2/c1-2-8-16-9-4-6-11-12-5-3-7-14(17)15(12)18-10-13(11)16/h3,5,7,11,13,17H,2,4,6,8-10H2,1H3 |
InChI Key |
BJMSUUATNLDQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC2C1COC3=C2C=CC=C3O |
Synonyms |
1,3,4,4a,5,10b-hexahydro-4-propyl-2H-benzopyrano(3,4-b)-pyridin-7-ol CGS 15873A CGS-15873A |
Origin of Product |
United States |
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